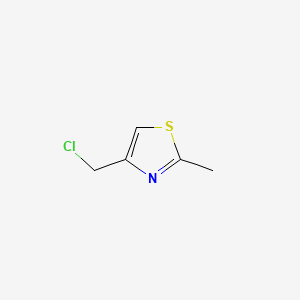
4-(chloromethyl)-2-methyl-1,3-thiazole
Cat. No. B1582564
Key on ui cas rn:
39238-07-8
M. Wt: 147.63 g/mol
InChI Key: AQBBZYVPKBIILN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07291449B2
Procedure details


According to the description in J. Heterocyclic Chem., 1979, 16, 1563, 4-chloromethyl-2-methylthiazole was synthesized with 1,3-dichloroacetone and thioacetamide as starting materials. The above-obtained 4-chloromethyl-2-methylthiazole was converted to a 4-hydroxymethyl body by dilute sulfuric acid, and then introduced into a 4-formyl body by oxidation of manganese dioxide (yield to this point: 62%). 5-Ethoxycarbonyl-2-methylpyrrolo[3,2-d]thiazole was obtained by making ethyl azidoacetate act on the above product in the presence of sodium ethoxide and further heating in xylene (yield: 31%).


[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
4-hydroxymethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four


[Compound]
Name
4-formyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Identifiers


|
REACTION_CXSMILES
|
Cl[CH2:2][C:3](CCl)=[O:4].[C:7]([NH2:10])(=[S:9])[CH3:8].[Cl:11][CH2:12][C:13]1[N:14]=[C:15]([CH3:18])[S:16][CH:17]=1.S(=O)(=O)(O)[OH:20]>[O-2].[O-2].[Mn+4]>[Cl:11][CH2:12][C:13]1[N:14]=[C:15]([CH3:18])[S:16][CH:17]=1.[CH2:3]([O:4][C:12]([C:13]1[N:14]=[C:15]2[C:18](=[N:10][CH:7]([CH3:8])[S:9]2)[CH:17]=1)=[O:20])[CH3:2] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)CCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=S)N
|
Step Two
[Compound]
|
Name
|
Heterocyclic
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCC=1N=C(SC1)C
|
Step Four
[Compound]
|
Name
|
4-hydroxymethyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Six
[Compound]
|
Name
|
4-formyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield to this point
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClCC=1N=C(SC1)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=CC2=NC(SC2=N1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
